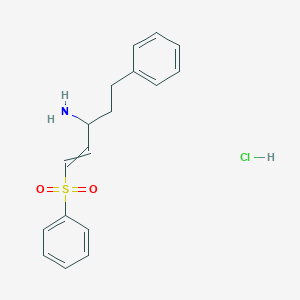

1-(Benzenesulfonyl)-5-phenylpent-1-en-3-amine hydrochloride

Description

1-(Benzenesulfonyl)-5-phenylpent-1-en-3-amine hydrochloride is a synthetic organic compound characterized by a benzenesulfonyl group attached to a pent-1-en-3-amine backbone, with a phenyl substituent at the 5-position and a hydrochloride salt form. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-phenylpent-1-en-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S.ClH/c18-16(12-11-15-7-3-1-4-8-15)13-14-21(19,20)17-9-5-2-6-10-17;/h1-10,13-14,16H,11-12,18H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGXYAGPHWUYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C=CS(=O)(=O)C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-5-Phenyl-1-(phenylsulfonyl)pent-1-en-3-amine hydrochloride typically involves multiple steps, including the formation of the pent-1-en-3-amine backbone and the introduction of the phenyl and phenylsulfonyl groups. Common synthetic routes may involve the use of starting materials such as 1-pentene, phenylsulfonyl chloride, and phenylamine. The reaction conditions often include the use of solvents like chloroform or methanol and may require heating or sonication to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S,E)-5-Phenyl-1-(phenylsulfonyl)pent-1-en-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the phenylsulfonyl group to a phenyl group.

Substitution: This reaction can replace one functional group with another, such as replacing the amine group with a different substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler phenyl derivatives.

Scientific Research Applications

(S,E)-5-Phenyl-1-(phenylsulfonyl)pent-1-en-3-amine hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biological molecules.

Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (S,E)-5-Phenyl-1-(phenylsulfonyl)pent-1-en-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features :

- Contains a benzenesulfonyl fluoride group and a terminal ethylamine hydrochloride.

- Fluoride substituent replaces the alkene-phenyl system in the target compound.

Physicochemical Properties :

| Property | AEBSF | Target Compound |

|---|---|---|

| Molecular Weight | ~261.7 g/mol | ~360.3 g/mol (estimated) |

| Solubility | Highly water-soluble | Moderate (HCl salt enhances) |

| Reactivity | Irreversible serine protease inhibitor via sulfonyl fluoride | Likely reversible interactions via amine/sulfonyl groups |

Research Findings :

- AEBSF is a well-documented serine protease inhibitor used in biochemical assays to prevent protein degradation .

- The target compound lacks the reactive fluoride group, suggesting divergent mechanisms (e.g., receptor binding vs. covalent inhibition).

3-[1-(Benzenesulfonyl)piperidin-3-yl]-4-propyl-1H-1,2,4-triazole-5-thione

Structural Features :

- Shares the benzenesulfonyl group but incorporates a piperidine-triazole-thione scaffold.

- Propyl and triazole substituents replace the pentenyl-phenyl-amine system.

Physicochemical Properties :

| Property | Triazole-Thione Analogue | Target Compound |

|---|---|---|

| Polarity | High (due to triazole-thione) | Moderate (amine hydrochloride) |

| Bioactivity | Antifungal/antibacterial (inferred from triazole class) | Unclear; amine may target CNS receptors |

Research Findings :

- The target compound’s unsaturated backbone may confer distinct pharmacokinetics (e.g., improved membrane permeability).

Benzenesulfonamide Derivatives

Structural Features :

Physicochemical Properties :

| Property | Benzenesulfonamide | Target Compound |

|---|---|---|

| Molecular Complexity | Low | High (extended conjugation) |

| Solubility | Moderate (polar sulfonamide) | Enhanced (HCl salt) |

Biological Activity

1-(Benzenesulfonyl)-5-phenylpent-1-en-3-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a structure characterized by a benzenesulfonyl group attached to a phenylpentene backbone. Its chemical formula is CHNOS·HCl, indicating the presence of both amine and sulfonyl functional groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 336.87 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| pKa | Not specified |

Research suggests that this compound acts primarily as a protease inhibitor . Proteases play critical roles in various biological processes, including viral replication. For instance, related compounds have shown efficacy against viruses such as SARS-CoV and Ebola by inhibiting their entry into host cells .

Case Studies

- Antiviral Activity : A study highlighted the compound's potential as an antiviral agent, demonstrating significant inhibition of viral entry in vitro. The compound exhibited sub-nanomolar activity against SARS-CoV, suggesting its utility in treating coronaviruses .

- Cancer Therapeutics : Another area of investigation involves the compound's role in cancer therapy. It has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis through protease inhibition mechanisms .

- In Silico Studies : Molecular docking studies have been conducted to assess the binding affinity of the compound to various protease targets. These studies indicate that this compound fits well into the active sites of target enzymes, supporting its potential as a lead compound for drug development .

Table 2: Biological Activity Summary

| Study Focus | Findings | Reference |

|---|---|---|

| Antiviral Activity | Inhibition of SARS-CoV entry | |

| Cancer Cell Lines | Reduced proliferation; induced apoptosis | |

| Molecular Docking | High binding affinity to protease targets |

Research Findings

Recent studies have explored various derivatives of the compound to enhance its biological activity and selectivity. For example, modifications to the phenyl group have been shown to improve potency against specific proteases while reducing off-target effects.

Future Directions

The ongoing research aims to optimize the pharmacokinetic properties of this compound, including its bioavailability and metabolic stability. Additionally, clinical trials are necessary to establish safety profiles and therapeutic efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.